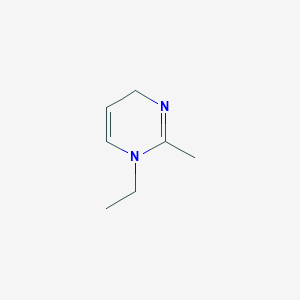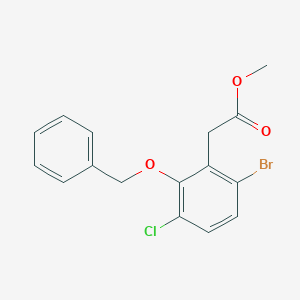
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate typically involves the esterification of 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine atoms, replacing them with hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of the corresponding dehalogenated compounds.
Substitution: Formation of substituted phenyl acetates with various functional groups.
Applications De Recherche Scientifique
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, bromine, and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Phenylacetone: An organic compound with a similar phenylacetate structure but lacking the benzyloxy, bromine, and chlorine substituents.
Methyl phenylacetate: Another ester with a phenylacetate core but without the additional substituents.
Uniqueness: Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of benzyloxy, bromine, and chlorine substituents also imparts distinct chemical and biological properties that differentiate it from simpler phenylacetate derivatives.
Propriétés
Formule moléculaire |
C16H14BrClO3 |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
methyl 2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H14BrClO3/c1-20-15(19)9-12-13(17)7-8-14(18)16(12)21-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Clé InChI |
HGCRLQVJJFBGKB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1OCC2=CC=CC=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


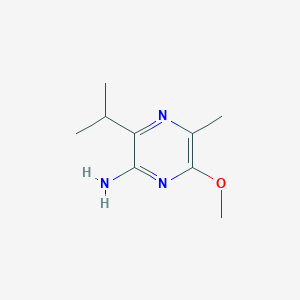
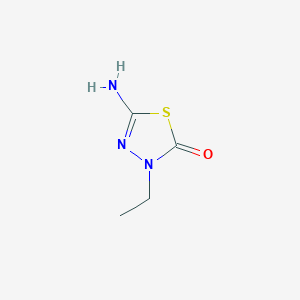
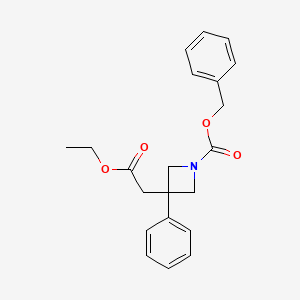
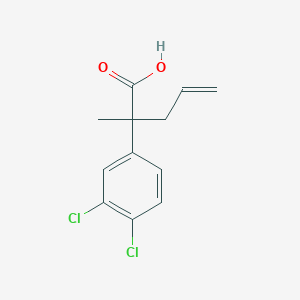
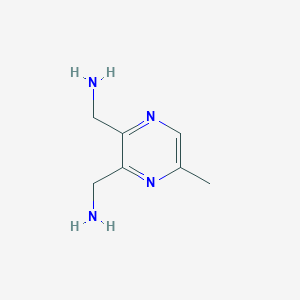
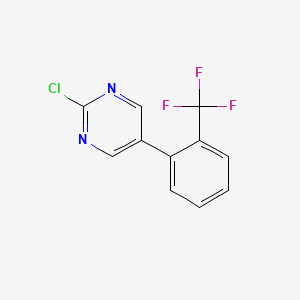
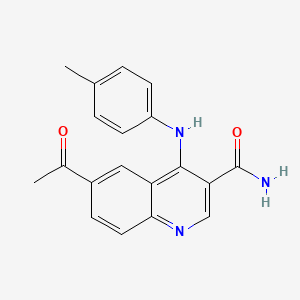
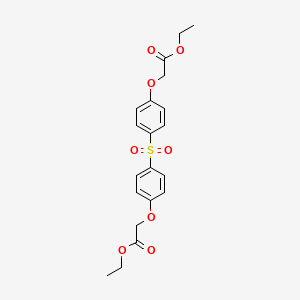


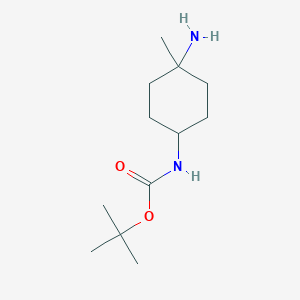
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
